1-(2-Ethoxyphenyl)piperazine Hydrochloride
Overview
Description
1-(2-Ethoxyphenyl)piperazine Hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)piperazine Hydrochloride typically involves the reaction of 2-ethoxyaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-Ethoxyaniline and piperazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-Ethoxyaniline is reacted with piperazine in the presence of a suitable catalyst. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Formation of Hydrochloride Salt: The purified product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and dried.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the ethoxy group or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the ethoxy group and the formation of corresponding phenols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)piperazine Hydrochloride has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: This compound is studied for its potential pharmacological properties, including its effects on the central nervous system. It may act as a ligand for certain receptors and is investigated for its potential therapeutic applications.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)piperazine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)piperazine Hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine Hydrochloride: This compound has a methoxy group instead of an ethoxy group. It may exhibit different pharmacological properties and reactivity due to the difference in the substituent.
1-(2-Chlorophenyl)piperazine Hydrochloride: The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s chemical and biological properties.
1-(2-Hydroxyphenyl)piperazine Hydrochloride: The hydroxy group can lead to different reactivity and interactions with biological molecules compared to the ethoxy group.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQIUSDQWOLCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928092 | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13339-01-0, 83081-75-8 | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13339-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013339010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethoxyphenyl)piperazinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083081758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethoxyphenyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-ethoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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